molecular formula C17H24N2O4S2 B2749148 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine CAS No. 1219844-71-9

1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine

Cat. No.: B2749148
CAS No.: 1219844-71-9
M. Wt: 384.51
InChI Key: OZMFPGSQJRVKDD-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is a complex organic compound characterized by the presence of cyclopropylsulfonyl and tetrahydronaphthalenylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the cyclopropylsulfonyl and tetrahydronaphthalenylsulfonyl intermediates. These intermediates are then reacted with piperazine under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, bases, and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or thiols in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylsulfonyl)-4-(phenylsulfonyl)piperazine
  • 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperazine
  • 1-(Cyclopropylsulfonyl)-4-(ethylsulfonyl)piperazine

Uniqueness

1-(cyclopropanesulfonyl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-24(21,16-7-8-16)18-9-11-19(12-10-18)25(22,23)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,13,16H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMFPGSQJRVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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